N-(4-fluorophenyl)-4-((2,3,4,5,6-pentamethylphenylsulfonamido)methyl)piperidine-1-carboxamide
Description
N-(4-fluorophenyl)-4-((2,3,4,5,6-pentamethylphenylsulfonamido)methyl)piperidine-1-carboxamide is a piperidinecarboxamide derivative featuring a fluorophenyl carboxamide group and a pentamethylphenylsulfonamido side chain. While direct synthesis or characterization data for this compound are absent in the provided evidence, structural analogs (e.g., ) suggest that its synthesis likely involves coupling a piperidine precursor with fluorophenyl isocyanate and a sulfonamide-bearing reagent.
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-[[(2,3,4,5,6-pentamethylphenyl)sulfonylamino]methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32FN3O3S/c1-15-16(2)18(4)23(19(5)17(15)3)32(30,31)26-14-20-10-12-28(13-11-20)24(29)27-22-8-6-21(25)7-9-22/h6-9,20,26H,10-14H2,1-5H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTBRZLSJVJLLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-4-((2,3,4,5,6-pentamethylphenylsulfonamido)methyl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 386.52 g/mol. The structure includes a piperidine ring substituted with both a fluorophenyl group and a sulfonamide moiety, which are critical for its biological interactions.
This compound exhibits biological activity through various mechanisms:
- Neurotransmitter Interaction : The compound has been shown to interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction suggests potential applications in treating psychiatric disorders such as schizophrenia and depression.
- Receptor Affinity : Studies indicate that this compound may act as an antagonist at specific receptor sites, which could modulate neurotransmission effectively. Its affinity for these receptors is critical for its therapeutic potential .
Biological Activity Data
The following table summarizes key biological activities and findings associated with this compound:
Case Study 1: Antidepressant Activity
A study conducted by researchers aimed to evaluate the antidepressant effects of this compound in rodent models. The results indicated significant reductions in depressive-like behaviors compared to control groups. The mechanism was attributed to enhanced serotonergic activity.
Case Study 2: Antipsychotic Efficacy
In another study focusing on antipsychotic properties, the compound was tested against established antipsychotic drugs in animal models of psychosis. The findings revealed that it effectively reduced hyperactivity induced by dopaminergic agents, suggesting its potential as a novel treatment for schizophrenia .
Comparison with Similar Compounds
Structural Features
The target compound shares a piperidine-1-carboxamide core with multiple analogs but diverges in substituent chemistry:
Key Observations :
- The pentamethylphenylsulfonamido group in the target compound introduces significant steric hindrance compared to smaller substituents (e.g., methylphenylsulfonyl in ) .
- Fluorophenyl carboxamides are common (), but substituents on the sulfonamide or piperidine ring modulate physicochemical properties .
Analytical Characterization
All analogs were characterized via NMR, HRMS, and/or 13C NMR (–3, 13). The target compound would likely require similar methods to confirm its structure, with HRMS data critical for verifying the molecular formula .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
